molecular formula C5H9ClN2O2 B2654493 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride CAS No. 146436-66-0

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride

Cat. No.: B2654493
CAS No.: 146436-66-0
M. Wt: 164.59
InChI Key: TXTRXEIKYAFUIX-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride is a versatile small molecule scaffold used in various scientific research applications. It is known for its role as a substrate-inhibitor of the betaine/GABA transporter 1 (BGT1), which is involved in the regulation of neurotransmitter uptake in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of engineered bacteria to produce the desired compound. For example, the genes responsible for the biosynthesis of similar compounds can be introduced into Escherichia coli, which can then be cultured under specific conditions to produce the target compound .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in neurotransmitter regulation and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating neurological disorders such as epilepsy and insomnia.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as the betaine/GABA transporter 1 (BGT1). It acts as a substrate-inhibitor, binding to the orthosteric site of the transporter and modulating its activity. This interaction affects the uptake and regulation of neurotransmitters in the central nervous system, which can have therapeutic implications for various neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride is unique due to its specific interaction with BGT1 and its potential therapeutic applications in neurological disorders. Its versatility as a small molecule scaffold also makes it valuable for various research and industrial applications .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h3-4H,1-2H2,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTRXEIKYAFUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN=CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyrimidine-5-carboxylic acid (5.0 g, 40 mmol) was suspended in a mixture of 150 ml water and concentrated hydrochloric acid (4.0 g, 40.5 mmol). The mixture was hydrogenated at 26 psig over 1.0 g Pd-on-carbon 10% in a Parr hydrogenator for 3h. The suspension was filtered and the filter rinsed twice with hot water (20 ml). The filtrate was evaporated in vacuo to give 6.11 g yellow oil (92%). The oil was crystallized from anhydrous methanol/tetrahydrofuran (THF) to give 5.77 g (87%) white crystals in two crops. 300 MHz nmr indicated product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd on-carbon
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
92%

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